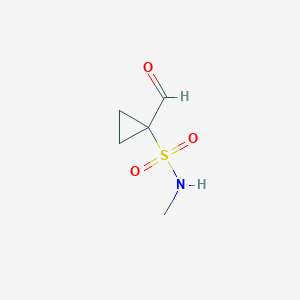

1-Formyl-N-methylcyclopropane-1-sulfonamide

Description

Properties

IUPAC Name |

1-formyl-N-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-6-10(8,9)5(4-7)2-3-5/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBAFTXSNXXFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1(CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Formyl-N-methylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide reagents under specific conditions. One common method includes the reaction of N-methylcyclopropane-1-sulfonamide with formylating agents such as formic acid or formic anhydride . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the formation of the desired product.

Chemical Reactions Analysis

1-Formyl-N-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions.

Scientific Research Applications

1-Formyl-N-methylcyclopropane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-Formyl-N-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and sulfonamide moiety play crucial roles in these interactions, potentially inhibiting or activating certain biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-Formyl-N-methylcyclopropane-1-sulfonamide and related cyclopropane sulfonamides/carboxamides:

Functional Group Analysis

- This contrasts with methyl (CAS 669008-26-8) or aminomethyl (CAS 1598026-73-3) substituents, which are less reactive .

- Sulfonamide vs. Carboxamide : Sulfonamides (e.g., CAS 669008-26-8) generally exhibit higher chemical and metabolic stability compared to carboxamides (e.g., CAS 1511939-66-4), which may influence their pharmacokinetic profiles .

- Halogenation : Fluorine-containing analogs (e.g., CAS 1360828-80-3) often demonstrate improved lipophilicity and bioavailability, a trait absent in the target compound but critical for drug design .

Molecular Weight and Complexity

However, reduced steric bulk may limit target binding specificity .

Research Implications

- Synthetic Utility: The formyl group in this compound could serve as a precursor for further functionalization (e.g., reduction to amine or oxidation to carboxylic acid), a feature less accessible in methyl- or cyano-substituted analogs .

Biological Activity

Overview

1-Formyl-N-methylcyclopropane-1-sulfonamide is an organic compound characterized by its molecular formula and a molecular weight of 163.19 g/mol. This compound has garnered interest in the scientific community due to its unique structure, which combines a formyl group and a sulfonamide moiety, suggesting potential biological activities that warrant detailed investigation.

The synthesis of this compound typically involves the reaction of cyclopropane derivatives with sulfonamide reagents. Common methods include the use of formic acid or formic anhydride as formylating agents. The compound is known to undergo various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction with lithium aluminum hydride yields amine derivatives.

- Substitution : Nucleophilic substitution reactions can occur, leading to diverse substituted products.

These properties make it a valuable building block in organic synthesis and highlight its potential applications in medicinal chemistry.

Biological Activity

Research into the biological activity of this compound has identified several key areas of interest:

Enzyme Interaction

The compound is studied for its interactions with enzymes, particularly those involved in metabolic pathways. The sulfonamide group may inhibit certain enzymes by mimicking substrates, thus affecting biochemical pathways critical for cellular function.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This is particularly relevant in the context of developing new antibacterial agents, as sulfonamides are known for their historical use as antibiotics.

Anticancer Potential

There is emerging evidence that compounds with similar structures possess anticancer properties. The mechanism may involve the inhibition of tumor cell proliferation or induction of apoptosis through specific molecular pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

-

Enzyme Inhibition Studies :

- Researchers have demonstrated that this compound can inhibit carbonic anhydrase, an enzyme vital for maintaining acid-base balance in organisms. This inhibition could lead to therapeutic applications in conditions like glaucoma and epilepsy.

-

Antimicrobial Testing :

- In vitro testing against various bacterial strains has shown promising results, indicating its potential as a lead compound for antibiotic development.

-

Cell Viability Assays :

- Studies utilizing cancer cell lines have revealed that the compound can reduce cell viability, suggesting further exploration into its anticancer mechanisms.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Methylcyclopropane-1-sulfonamide | Lacks formyl group; less reactive | Limited biological activity |

| 1-Formylcyclopropane-1-sulfonamide | Lacks N-methyl group; different reactivity profile | Potentially less effective than target compound |

| Cyclopropane-1-sulfonamide | Simplest structure; lacks both functional groups | Minimal biological activity |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-Formyl-N-methylcyclopropane-1-sulfonamide, and what key reaction conditions are critical for achieving high yield?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation, sulfonylation, and formylation. Key steps include:

Cyclopropanation : Use of vinyl sulfonates or sulfonamide precursors under controlled temperature (e.g., 0–25°C) with catalysts like Pd(OAc)₂ to form the cyclopropane core .

N-Methylation : Reaction with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or using formic acid derivatives .

- Critical Conditions : Maintain anhydrous environments, optimize stoichiometry (1:1.2 molar ratio for formylation), and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for adjacent protons) and sulfonamide/formyl functional groups .

- FT-IR : Peaks at ~1300 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (C=O formyl) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection to assess purity (>95%) and molecular ion [M+H]⁺ .

Q. What are the common impurities encountered during synthesis, and how can they be identified and removed?

- Methodological Answer :

- Byproducts : Unreacted sulfonyl chlorides or over-methylated derivatives.

- Identification : Use LC-MS to detect masses inconsistent with the target compound.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced Questions

Q. How can researchers optimize reaction yields when steric hindrance from the cyclopropane ring limits sulfonamide functionalization?

- Methodological Answer :

- Steric Mitigation : Use bulky bases (e.g., DBU) to deprotonate sulfonamide NH groups, enhancing nucleophilicity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to bypass steric challenges .

Q. What strategies resolve contradictions between computational predictions and experimental data on the stability of this compound under varying pH conditions?

- Methodological Answer :

- Replicate Experiments : Conduct stability assays at pH 2–12 (using HCl/NaOH buffers) with HPLC monitoring.

- Computational Refinement : Re-optimize DFT models (e.g., B3LYP/6-31G*) to account for solvation effects and protonation states .

- Cross-Validation : Compare with structurally similar sulfonamides (e.g., ) to identify trends in hydrolytic susceptibility .

Q. How does the electronic configuration of the cyclopropane ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Ring Strain Effects : High ring strain increases electrophilicity at sulfonamide sulfur, facilitating SN2 reactions.

- Electronic Modulation : Electron-withdrawing groups (e.g., formyl) enhance leaving-group ability.

- Experimental Design : Compare reaction rates with non-cyclopropane analogs (e.g., cyclohexane sulfonamides) using kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.